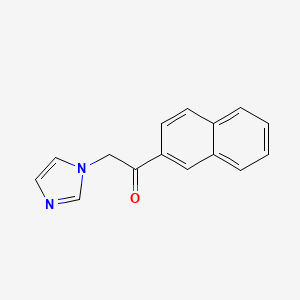

Nafimidone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-1-naphthalen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPVLJQRUQVNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70891-37-1 (mono-hydrochloride) | |

| Record name | Nafimidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80214426 | |

| Record name | Nafimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64212-22-2 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-(2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64212-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafimidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZU3IQ1EWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (α-Naphthoylmethyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (α-Naphthoylmethyl)imidazole, a molecule of interest in medicinal chemistry. The primary synthetic route involves the N-alkylation of imidazole (B134444) with an appropriate α-bromo-naphthyl ketone. This document details the experimental protocols for the synthesis of the key precursor, 2-bromo-1-(1-naphthyl)ethanone, and the subsequent reaction with imidazole to yield 1-(1-naphthoylmethyl)imidazole. Additionally, characterization data and a discussion of the potential biological significance of this class of compounds are presented.

Synthesis Pathway Overview

The synthesis of (α-Naphthoylmethyl)imidazole is achieved through a two-step process. The first step is the bromination of a naphthyl methyl ketone to produce an α-haloketone. The second, and key, step is the nucleophilic substitution reaction between imidazole and the synthesized α-bromo-naphthyl ketone, resulting in the N-alkylation of the imidazole ring.

In-Depth Technical Guide on the Core Mechanism of Action of Imidazole Anticonvulsants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole (B134444) scaffold represents a versatile pharmacophore in medicinal chemistry, giving rise to a class of anticonvulsant agents with diverse and complex mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms through which imidazole-based anticonvulsants exert their effects, with a particular focus on prototypical compounds such as denzimol (B1204873) and nafimidone. The primary modes of action involve the modulation of inhibitory neurotransmission, particularly through the γ-aminobutyric acid (GABA) system, interactions with voltage-gated ion channels, and engagement with other receptor systems, including purinergic and benzodiazepine (B76468) receptors. Furthermore, the significant impact of these compounds on metabolic enzymes, such as cytochrome P-450, is a critical aspect of their pharmacological profile. This document synthesizes preclinical data, outlines key experimental methodologies for their evaluation, and presents signaling pathways and quantitative data to facilitate further research and development in this area.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability. Imidazole and its derivatives have emerged as a promising class of anticonvulsants.[1] The major breakthrough in this area was the development of denzimol and this compound, which have demonstrated significant anticonvulsant activity in preclinical models.[1] This guide delves into the molecular mechanisms underpinning the anticonvulsant properties of these agents.

Core Mechanisms of Action

The anticonvulsant effects of imidazole derivatives are not attributed to a single, unified mechanism but rather a combination of actions on various molecular targets. The principal mechanisms are detailed below.

Modulation of the GABAergic System

The enhancement of GABAergic inhibition is a cornerstone of the mechanism of action for many anticonvulsants, and imidazole derivatives are no exception. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its action is mediated through GABA-A receptors, which are ligand-gated chloride ion channels.[2]

-

Positive Allosteric Modulation of GABA-A Receptors: Several imidazole-based anticonvulsants are believed to act as positive allosteric modulators (PAMs) of GABA-A receptors.[1] By binding to a site distinct from the GABA binding site, these compounds can enhance the receptor's affinity for GABA or increase the channel's opening frequency or duration, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus suppressing seizure activity. While the precise binding sites and subunit selectivity for many imidazole anticonvulsants are still under investigation, some studies suggest an interaction with the benzodiazepine binding site on the GABA-A receptor complex.[3]

-

Increased GABA Levels: Some imidazole derivatives may also exert their anticonvulsant effects by increasing the synaptic concentration of GABA. One study on an imidazole-containing semicarbazone derivative demonstrated an 80% elevation of GABA levels in the whole brain of mice, suggesting a potential mechanism involving either the inhibition of GABA reuptake or the modulation of GABA synthesis or metabolism.

Interaction with Benzodiazepine and Purinergic Systems

The anticonvulsant activity of denzimol, in particular, has been linked to its interaction with benzodiazepine and purinergic systems.

-

Benzodiazepine Receptor Involvement: The protective action of denzimol against sound-induced seizures in DBA/2 mice was significantly reduced by pretreatment with Ro 15-1788 (flumazenil), a benzodiazepine antagonist.[3] This suggests that at least part of denzimol's anticonvulsant effect is mediated through the benzodiazepine binding site on the GABA-A receptor.

-

Purinergic System Modulation: The same study also showed that the anticonvulsant effect of denzimol was attenuated by aminophylline, a non-selective adenosine (B11128) receptor antagonist.[3] This points to the involvement of the purinergic system, likely through the modulation of adenosine receptors (P1 receptors), which are known to have neuromodulatory and anticonvulsant properties.[4]

Modulation of Voltage-Gated Ion Channels

While less definitively characterized for denzimol and this compound, the modulation of voltage-gated ion channels is a plausible mechanism for some imidazole anticonvulsants.

-

Voltage-Gated Sodium Channels (VGSCs): Some literature suggests that this compound may inhibit voltage-gated sodium channels.[5] VGSCs are crucial for the initiation and propagation of action potentials, and their blockade can reduce neuronal hyperexcitability.

-

Voltage-Gated Calcium Channels (VGCCs): The involvement of calcium channels in the action of imidazole anticonvulsants is also a possibility, as these channels play a critical role in neurotransmitter release and neuronal excitability.

Inhibition of Cytochrome P-450 Enzymes

A significant characteristic of many imidazole-containing compounds, including the anticonvulsants denzimol and this compound, is their ability to inhibit cytochrome P-450 (CYP450) enzymes in the liver.[6] This has important implications for their clinical use, as it can lead to drug-drug interactions by impairing the metabolism of co-administered medications. For this compound and its metabolite, potent inhibition of the metabolism of phenytoin (B1677684) and carbamazepine (B1668303) has been demonstrated, with Ki values in the submicromolar range.[6]

Quantitative Data on Anticonvulsant Activity

The following tables summarize the available quantitative data for the anticonvulsant activity of select imidazole derivatives from preclinical studies.

Table 1: Anticonvulsant Activity of Denzimol in Animal Models

| Animal Model | Seizure Type | Route of Administration | ED50 (mg/kg) | Reference |

| DBA/2 Mice | Sound-induced (Tonic) | i.p. | 1.24 | [3] |

| DBA/2 Mice | Sound-induced (Clonic) | i.p. | 2.61 | [3] |

| DBA/2 Mice | Sound-induced (Wild Running) | i.p. | 6.03 | [3] |

| Mice | Maximal Electroshock (MES) | i.v. | 5.3 | [7] |

| Mice | Maximal Electroshock (MES) | p.o. | 23.5 | [7] |

| Rats | Maximal Electroshock (MES) | p.o. | 9.0 | [8] |

| Rats | Pentylenetetrazole (PTZ) - Tonic Hind Paw | p.o. | 16.5 | [7] |

Table 2: Anticonvulsant Activity of Other Imidazole Derivatives

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| This compound Derivative 5b | Rat (MES) | i.p. | 16.0 | [5] |

| This compound Derivative 5c | Rat (MES) | i.p. | 15.8 | [5] |

| This compound Derivative 5i | Rat (MES) | i.p. | 11.8 | [5] |

| 1-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1H-imidazole | Mouse (MES) | p.o. | 15.5 | [9] |

Table 3: Inhibitory Activity of this compound on Microsomal Metabolism

| Compound | Enzyme Activity Inhibited | Ki (µM) | Reference |

| Reduced this compound | Phenytoin p-hydroxylation (high affinity site) | ~0.2 | [6] |

| Reduced this compound | Phenytoin p-hydroxylation (low affinity site) | ~0.2 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazole anticonvulsants.

Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Test compound and vehicle

-

Standard anticonvulsant drug (e.g., phenytoin)

Protocol:

-

Administer the test compound or vehicle to the animals at a predetermined time before the test. A standard anticonvulsant is used as a positive control.

-

Apply a drop of electrode solution to the corneal electrodes.

-

Place the corneal electrodes on the corneas of the animal.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED50 (the dose that protects 50% of the animals) is calculated from a dose-response curve.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To evaluate the ability of a compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole, a model for absence seizures.

Materials:

-

Rodents (mice)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)

-

Test compound and vehicle

-

Standard anticonvulsant drug (e.g., ethosuximide)

-

Observation chambers

Protocol:

-

Administer the test compound, vehicle, or a standard anticonvulsant to the animals.

-

After a specified pretreatment time, administer PTZ subcutaneously.

-

Immediately place the animals in individual observation chambers.

-

Observe the animals for a period of 30 minutes for the presence of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, and vibrissae.

-

Protection is defined as the absence of clonic seizures for a specified period.

-

The ED50 is determined from the dose-response data.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of a test compound to the GABA-A receptor.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Radioligand (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site)

-

Test compound at various concentrations

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Protocol:

-

Prepare a crude synaptic membrane fraction from the brain tissue by homogenization and centrifugation.

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA for [3H]muscimol binding).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To investigate the direct effects of a compound on the function of specific ion channels (e.g., VGSCs, VGCCs) in isolated neurons.

Materials:

-

Isolated neurons (e.g., from primary culture or brain slices)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

Test compound

-

Data acquisition and analysis software

Protocol:

-

Prepare isolated neurons for recording.

-

Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with the appropriate intracellular solution.

-

Under microscopic guidance, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "giga-seal".

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" recording configuration.

-

Voltage-clamp the neuron at a holding potential where the channels of interest are closed.

-

Apply a series of voltage steps to activate the ion channels and record the resulting ionic currents.

-

Perfuse the neuron with the extracellular solution containing the test compound at various concentrations.

-

Record the ionic currents in the presence of the compound and compare them to the control recordings to determine the effect of the compound on channel function (e.g., inhibition, activation, changes in gating properties).

-

Construct concentration-response curves to determine the IC50 or EC50 of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Putative mechanisms of imidazole anticonvulsants at a GABAergic synapse.

Caption: Proposed interactions of Denzimol with benzodiazepine and purinergic systems.

Caption: Workflow for preclinical anticonvulsant screening using MES and PTZ tests.

Conclusion

Imidazole anticonvulsants represent a class of compounds with significant potential for the treatment of epilepsy. Their mechanism of action is multifaceted, primarily involving the enhancement of GABAergic inhibition through various means, including positive allosteric modulation of GABA-A receptors and potential increases in synaptic GABA levels. The involvement of benzodiazepine and purinergic systems, as suggested for denzimol, adds another layer of complexity and potential for therapeutic targeting. While the role of ion channel modulation is less established for the lead compounds, it remains a plausible mechanism for other derivatives within this class. The prominent inhibition of cytochrome P-450 enzymes by imidazole anticonvulsants is a critical consideration for drug development, necessitating careful evaluation of potential drug-drug interactions. Future research should focus on elucidating the specific molecular targets and subunit selectivity of these compounds to enable the design of more potent and safer anticonvulsant therapies. The experimental protocols and data presented in this guide provide a solid foundation for such endeavors.

References

- 1. Exploring the Two-Way Role: Biological and Anti-Epileptic Properties of Imidazole and 2-Mercaptobenzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anticonvulsant effect of denzimol in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole anticonvulsants: structure-activity relationships of [(biphenylyloxy)alkyl]imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Accidental Anticonvulsant: A Technical History of Nafimidone's Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Nafimidone, an imidazole-containing compound, emerged not from a targeted search for antiepileptic drugs (AEDs), but as a serendipitous discovery during research into antifungal agents in the early 1980s. Its development revealed a primary mechanism of action centered on the potent inhibition of hepatic microsomal enzymes, significantly impacting the metabolism of co-administered AEDs like phenytoin (B1677684) and carbamazepine (B1668303). Preclinical studies in rodent models of epilepsy demonstrated its anticonvulsant properties, leading to a pilot clinical trial in patients with intractable partial seizures. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development history of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant pathways and workflows through diagrammatic representations.

Discovery and Initial Synthesis

This compound's journey into the realm of anticonvulsants was an unforeseen detour from its intended path as an antifungal agent.[1] Researchers investigating novel imidazole (B134444) derivatives for their antimycotic potential inadvertently synthesized a compound with a 1-(2-naphthoylmethyl)imidazole hydrochloride structure, which was later named this compound.[1] Early investigations into its biological activity revealed its potential as a central nervous system agent, specifically as an anticonvulsant.

The synthesis of this compound is described as a straightforward nucleophilic substitution reaction.[1] While the seminal publications by Tajana et al. (1981) and Walker et al. (1981) provide the initial accounts, detailed modern protocols can be extrapolated from the synthesis of its derivatives.[2][3]

General Synthesis Protocol

The synthesis involves the reaction of a 2-naphthyl ketone derivative with imidazole. A common approach for analogous structures involves the following steps:

-

Halogenation of the Ketone: The synthesis typically starts with the halogenation of a suitable 2-naphthyl ketone, such as 2-acetylnaphthalene, to create a more reactive electrophile. This is often achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in an appropriate solvent.

-

Nucleophilic Substitution: The resulting α-halo-2-naphthyl ketone is then reacted with imidazole. The nucleophilic nitrogen of the imidazole ring displaces the halide, forming the carbon-nitrogen bond and yielding this compound. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) and may be facilitated by a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

-

Purification: The final product is then purified using standard laboratory techniques such as recrystallization or column chromatography to obtain this compound hydrochloride of high purity.

Mechanism of Action

The primary and most well-documented mechanism of action of this compound is its potent inhibition of the cytochrome P450 (CYP450) enzyme system in the liver.[4] This inhibition significantly alters the pharmacokinetics of other drugs that are metabolized by these enzymes, a crucial consideration in the context of polypharmacy common in epilepsy treatment.

Inhibition of Hepatic Microsomal Metabolism

This compound and its primary metabolite, this compound alcohol, are potent inhibitors of the microsomal metabolism of phenytoin and carbamazepine.[1] In vitro studies using rat liver microsomes demonstrated that both compounds inhibit the p-hydroxylation of phenytoin in a concentration-dependent manner. The inhibition pattern is consistent with a "mixed-type" inhibition.

The imidazole moiety present in this compound's structure is key to this inhibitory activity, as it can bind to the heme iron of the cytochrome P450 enzymes.

Potential Interaction with Ion Channels and Receptors

While the inhibition of drug metabolism is a well-established mechanism, the intrinsic anticonvulsant properties of this compound suggest other potential targets.

-

Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsant drugs exert their effects by modulating VGSCs. While direct evidence for this compound's interaction with these channels is limited, its structural similarities to other (arylalkyl)imidazole anticonvulsants that are known to inhibit VGSCs suggest this as a plausible mechanism.[5]

-

GABA-A Receptors: The role of the GABA-A receptor in this compound's mechanism of action is less clear. Some studies on this compound derivatives have suggested an affinity for the benzodiazepine (B76468) binding site of the GABA-A receptor through molecular docking simulations.[2] However, other in vitro studies on different derivatives have shown no affinity for the GABA-A receptor.[6] Therefore, direct modulation of the GABA-A receptor by this compound remains a topic for further investigation.

Preclinical Development

The anticonvulsant efficacy of this compound was evaluated in several preclinical animal models of epilepsy.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used screening model for generalized tonic-clonic seizures. In this assay, a suprathreshold electrical stimulus is delivered to rodents, inducing a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant activity.

Experimental Protocol (General):

-

Male mice or rats are administered this compound or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

-

At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered via corneal or auricular electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension.

-

The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.

Studies on this compound derivatives have shown promising activity in the MES test.[2][3]

Kindled Amygdaloid Seizure Model in Rats

This model is used to study focal seizures that evolve into secondarily generalized seizures, which is relevant to human partial epilepsy. Repeated, initially subconvulsive electrical stimulation of the amygdala leads to a progressive intensification of seizure activity, a phenomenon known as kindling.

Experimental Protocol (General):

-

Rats are surgically implanted with a bipolar electrode in the amygdala.

-

After a recovery period, the animals receive daily electrical stimulation at an intensity that initially elicits a focal seizure.

-

Once the animals are fully kindled (i.e., consistently exhibit a generalized seizure in response to the stimulation), they are treated with this compound or a vehicle control.

-

The effect of the drug on seizure severity and afterdischarge duration is then assessed.

A study on the anticonvulsant action of this compound in kindled amygdaloid seizures in rats found that doses of 25-50 mg/kg (i.p.) significantly reduced the afterdischarge length and seizure severity.[7] However, at higher doses (100-120 mg/kg), the drug induced spontaneous seizures in some animals.[7]

Clinical Development

The promising preclinical data led to the initiation of a pilot clinical study to evaluate the efficacy and safety of this compound in patients with epilepsy.

First-in-Human Pilot Study

A two-center pilot study was conducted in adult male patients with intractable partial seizures.[8]

Study Design:

-

Participants: 12 adult male patients with a mean of four or more medically intractable seizures per month.

-

Baseline: Patients were stabilized on therapeutic levels of phenytoin and/or carbamazepine for a 4-week baseline period.

-

Treatment: this compound was added on to the existing AED regimen at a maximum dose of 600 mg/day over a 2-week in-hospital period.

-

Follow-up: Patients were evaluated weekly for 8 weeks, with a subsequent long-term follow-up for those who showed improvement.

Key Findings:

-

Efficacy: Eight of the twelve patients experienced a 33-98% improvement in seizure control.[8] Six of the ten patients who entered long-term follow-up sustained a 53% to over 99% improvement in seizure control over 46-53 weeks.[8]

-

Drug Interactions: this compound had a marked inhibitory effect on the clearance of carbamazepine and phenytoin, leading to higher plasma levels of these drugs in nine patients.[8] This highlighted the clinical significance of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound and its derivatives.

Table 1: In Vitro Inhibition of Drug Metabolism by this compound

| Parameter | Value | Enzyme System | Substrate | Reference |

| Ki (this compound alcohol) | ~0.2 µM | Rat liver microsomes | Phenytoin | [1] |

Table 2: Preclinical Anticonvulsant Activity of this compound Derivatives (MES Test in Rats)

| Compound | ED50 (mg/kg, i.p.) | Reference |

| 5b | 16.0 | [2] |

| 5c | 15.8 | [2] |

| 5i | 11.8 | [2] |

Table 3: Clinical Efficacy of this compound in Intractable Partial Seizures

| Outcome | Result | Reference |

| Improvement in Seizure Control (Pilot Study) | 33-98% in 8 out of 12 patients | [8] |

| Sustained Improvement (Long-term Follow-up) | 53% to >99% in 6 out of 10 patients | [8] |

Table 4: Pharmacokinetic Parameters of this compound in Patients

| Parameter | 100mg Single Dose | 300mg Single Dose | Reference |

| Half-life (this compound) | 1.34 ± 0.48 hours | 1.69 ± 0.91 hours | [9] |

| Half-life (this compound alcohol) | 2.84 ± 0.72 hours | 4.22 ± 1.09 hours | [9] |

| Clearance (this compound) | 43.56 ± 22.11 L/h/kg | 35.51 ± 28.93 L/h/kg | [9] |

| Apparent Volume of Distribution (this compound) | 80.78 ± 46.11 L/kg | 71.01 ± 36.86 L/kg | [9] |

Conclusion and Future Perspectives

The development of this compound represents a fascinating case of serendipity in drug discovery. While its journey from an intended antifungal to an anticonvulsant was unexpected, the investigation into its properties has provided valuable insights into drug metabolism and its clinical implications. The potent inhibition of cytochrome P450 enzymes is a double-edged sword, offering a potential mechanism for therapeutic benefit but also posing a significant risk of drug-drug interactions.

The ultimate clinical utility of this compound was likely hampered by this complex pharmacological profile. However, the story of this compound underscores the importance of thorough pharmacological and metabolic profiling of new chemical entities. Furthermore, the exploration of this compound's derivatives continues, with the aim of retaining the anticonvulsant efficacy while minimizing the potential for metabolic inhibition and elucidating a more direct and specific mechanism of action. Future research in this area could focus on designing analogs with reduced affinity for CYP450 enzymes and a more targeted interaction with neuronal excitability pathways, such as voltage-gated sodium channels or specific GABA-A receptor subtypes.

References

- 1. This compound, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Inhibition of carbamazepine and phenytoin metabolism by this compound, a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of this compound derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anticonvulsant action of this compound on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Anticonvulsant Drug Discovery: A Deep Dive into Nafimidone Derivatives and their Structure-Activity Relationship

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community continues to explore novel chemical scaffolds. Among these, (arylalkyl)imidazole derivatives have emerged as a promising class of anticonvulsants. This technical guide delves into the core of this research, focusing on nafimidone, a notable member of this class, and the crucial structure-activity relationships (SAR) of its derivatives. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neurology and medicinal chemistry.

This compound, chemically known as 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone, has been a subject of significant investigation due to its potent anticonvulsant properties. The exploration of its derivatives has revealed critical insights into the pharmacophore required for activity, paving the way for the rational design of new and improved AEDs.

Core Structure-Activity Relationship Insights

The foundational hypothesis in the SAR of (arylalkyl)imidazole anticonvulsants posits that the alkylimidazole portion of the molecule serves as the primary pharmacophore.[1] The lipophilic aryl group is believed to be crucial for enabling the molecule to penetrate the blood-brain barrier, a critical step for central nervous system activity.[1]

Key structural modifications and their impact on anticonvulsant activity are summarized below:

-

The Aryl Moiety: While this compound features a naphthalenyl group, studies have shown that other bulky, lipophilic aryl moieties can also confer potent anticonvulsant activity.[1] Derivatives incorporating fluorenyl, benzo[b]thienyl, and benzofuranyl groups have demonstrated significant efficacy, often exceeding that of this compound.[1] For instance, the fluorenyl derivative, 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone, was found to be twice as potent as this compound in a maximal electroshock (MES) seizure model in mice.[1]

-

The Alkyl Linker and Carbonyl Group: Modifications to the ethanone (B97240) linker, such as the introduction of a hydroxyl group to form a tertiary alcohol, have yielded compounds with potency comparable to another (arylalkyl)imidazole, denzimol.[1] Furthermore, the conversion of the ketone to an oxime and subsequent esterification has produced derivatives with notable anticonvulsant activity against both MES and subcutaneous pentylenetetrazole (scPTZ) induced seizures.

-

Esterification of Oxime Derivatives: The synthesis of oxime ester derivatives of this compound has been explored to establish new SARs. These derivatives have shown anticonvulsant activities comparable to their oxime ether counterparts.

Quantitative Analysis of Anticonvulsant Activity

The following tables summarize the quantitative data from various studies, providing a comparative overview of the anticonvulsant potency of this compound and its derivatives.

Table 1: Anticonvulsant Activity of this compound and Key Derivatives in the Maximal Electroshock (MES) Seizure Model

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| This compound | Mouse | Oral (p.o.) | 56 | [1] |

| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | Mouse | Oral (p.o.) | 25 | [1] |

| α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | Mouse | Oral (p.o.) | 10 | [1] |

| Derivative 5b | Rat | Intraperitoneal (i.p.) | 16.0 | [2] |

| Derivative 5c | Rat | Intraperitoneal (i.p.) | 15.8 | [2] |

| Derivative 5i | Rat | Intraperitoneal (i.p.) | 11.8 | [2] |

Table 2: Neurotoxicity Data for Selected this compound Derivatives

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Rat | Oral (p.o.) | 504 | [1] |

| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | Rat | Oral (p.o.) | 4550 | [1] |

Mechanism of Action: Beyond Channel Modulation

The precise mechanism of action for this compound and its derivatives is not fully elucidated but is believed to be multifactorial.

One significant aspect is the potent inhibition of cytochrome P450 enzymes by the imidazole (B134444) moiety.[1][3] This can lead to drug-drug interactions by impairing the metabolism of other co-administered antiepileptic drugs like phenytoin (B1677684) and carbamazepine.[1][3]

Recent molecular modeling studies suggest a potential interaction with the benzodiazepine (B76468) binding site of the GABA-A receptor.[2] This interaction could enhance GABAergic inhibition, a common mechanism for many established anticonvulsants.

Below is a diagram illustrating the proposed mechanisms of action.

References

In Silico Modeling of Nafimidone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone, an imidazole-based anticonvulsant, has a therapeutic profile that suggests specific interactions with neuro-receptors and metabolic enzymes. While extensive dedicated in silico modeling studies on this compound itself are not abundant in publicly available literature, existing research on its derivatives and its observed metabolic pathways provide a foundation for computational investigation of its receptor binding. This technical guide synthesizes the current understanding of this compound's interactions with potential targets, outlines detailed experimental and computational protocols for further research, and presents the known quantitative data for these interactions. The primary putative target for its anticonvulsant activity is the GABAA receptor, while its interaction with cytochrome P450 enzymes is well-documented.

Introduction

This compound is an anticonvulsant drug characterized by an imidazole (B134444) moiety.[1] Its mechanism of action is not fully elucidated, but like many anticonvulsants, it is thought to modulate inhibitory neurotransmission. Furthermore, its chemical structure suggests potential interactions with metabolic enzymes, which has been confirmed in several studies. In silico modeling, including molecular docking and molecular dynamics, offers a powerful approach to investigate the binding of small molecules like this compound to their macromolecular targets at an atomic level. This can provide insights into the structural basis of its activity and guide the development of more potent and selective derivatives.

Known and Putative Receptor Targets

GABAA Receptor

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the central nervous system. Its potentiation is a common mechanism for anticonvulsant drugs. A molecular docking study on a derivative of this compound suggested an affinity for the benzodiazepine (B76468) binding site of the GABAA receptor.[2] However, a more recent study investigating other this compound derivatives found no significant affinity for the GABAA receptor in radioligand binding assays.[1] This discrepancy highlights the need for further investigation to conclusively determine the role of the GABAA receptor in this compound's anticonvulsant effects.

Cytochrome P450 Enzymes

Cytochrome P450 (CYP) is a superfamily of enzymes responsible for the metabolism of a wide variety of xenobiotics, including many drugs. The imidazole group in this compound is a known feature in many CYP inhibitors. Studies have confirmed that this compound and its metabolite are potent inhibitors of microsomal metabolism, particularly of phenytoin (B1677684) and carbamazepine, two other antiepileptic drugs. This interaction is clinically significant as it can lead to drug-drug interactions.

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data for this compound's interaction with cytochrome P450 enzymes. No experimental binding affinity data (e.g., Ki, Kd) for this compound or its derivatives with the GABAA receptor is currently available in the cited literature.

Table 1: Inhibition of Carbamazepine Epoxidation by this compound

| Parameter | Value (M) |

| IC50 | 2.95 x 10-7 |

Table 2: Inhibition of Diazepam Metabolism by this compound

| Metabolic Pathway | IC50 (M) |

| C3-hydroxylation | 1.00 x 10-6 |

| N1-dealkylation | 5.95 x 10-7 |

Table 3: Binding to Rat Liver Cytochrome P450

| Parameter | Value (mM) |

| Ks | 7.00 |

Experimental and Computational Protocols

In Silico Molecular Docking of this compound to the GABAA Receptor (Representative Protocol)

This protocol describes a general workflow for docking a small molecule like this compound to a protein target.

-

Protein Preparation:

-

Obtain the 3D structure of the human GABAA receptor (e.g., from the Protein Data Bank, PDB). A structure with a co-crystallized ligand at the benzodiazepine site is preferred.

-

Prepare the protein using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.

-

Define the binding site (grid box) around the known benzodiazepine binding pocket.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in a suitable format (e.g., SDF or MOL2).

-

Use a ligand preparation tool (e.g., in AutoDock or LigPrep) to generate a low-energy 3D conformation, assign correct atom types and charges, and define rotatable bonds.

-

-

Molecular Docking:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD.

-

The software will systematically sample different conformations and orientations (poses) of the ligand within the defined binding site.

-

Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked poses based on their docking scores.

-

Visualize the binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the receptor.

-

Radioligand Displacement Assay for GABAA Receptor Binding (Representative Protocol)

This in vitro assay can be used to determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.

-

Membrane Preparation:

-

Prepare a crude membrane fraction from a tissue source rich in GABAA receptors (e.g., rat cerebral cortex) or from cells expressing recombinant human GABAA receptors. This is typically done through homogenization and differential centrifugation.

-

-

Binding Assay:

-

In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flumazenil).[3]

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand like diazepam).[3]

-

Incubate the mixture to reach binding equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Cytochrome P450 Inhibition Assay (Representative Protocol)

This assay determines the inhibitory potential of this compound on specific CYP isoforms.

-

Incubation:

-

Use human liver microsomes or recombinant human CYP enzymes as the enzyme source.

-

Incubate the enzyme source with a specific probe substrate for the CYP isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9).

-

Add varying concentrations of this compound.

-

Initiate the metabolic reaction by adding a cofactor mixture (e.g., NADPH regenerating system).

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction after a defined incubation period by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

-

Analysis:

-

Analyze the supernatant for the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

-

Data Analysis:

-

Determine the rate of metabolite formation at each this compound concentration.

-

Calculate the percent inhibition relative to a vehicle control.

-

Plot the percent inhibition against the this compound concentration to determine the IC50 value.[4]

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Potential of this compound derivatives against co-morbidities of epilepsy: In vitro, in vivo, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Pharmacological Profile of Nafimidone and Its Metabolites: A Technical Guide

Abstract

Nafimidone, an imidazole-containing compound, is an anticonvulsant agent with a pharmacological profile characterized by its activity in preclinical seizure models and significant interactions with drug-metabolizing enzymes.[1] It is primarily metabolized to an active alcohol derivative, which also contributes to the overall pharmacological effect.[2] The principal mechanism of action appears to be linked to its potent, dose-dependent inhibition of cytochrome P450 (CYP450) enzymes, which has profound implications for polytherapy in the treatment of epilepsy.[3][4] This document provides a comprehensive overview of the pharmacological data, metabolic pathways, and key experimental methodologies used to characterize this compound and its primary metabolite, this compound alcohol.

Introduction

This compound (1-[2-naphthoylmethyl]imidazole) is an anticonvulsant drug of the imidazole (B134444) class, initially investigated for its potential in treating partial seizures.[1] Its therapeutic profile in animal models resembles that of phenytoin (B1677684).[1] The presence of the imidazole moiety is a key structural feature that confers not only its anticonvulsant properties but also its capacity to interfere with hepatic microsomal enzymes.[3] Understanding the dual role of this compound and its active metabolite as both an anticonvulsant and a potent enzyme inhibitor is critical for its potential clinical application and for the development of second-generation derivatives.

Pharmacodynamic Profile

Anticonvulsant Activity

This compound has demonstrated efficacy in various preclinical models of epilepsy, most notably the maximal electroshock (MES) and amygdala kindling models, which represent generalized tonic-clonic and complex partial seizures, respectively.

Enzyme Inhibition

A defining characteristic of this compound and its reduced metabolite is their potent inhibitory effect on cytochrome P450 enzymes. Both compounds display a Type II binding spectrum with rat liver cytochrome P450, which is typical for imidazole-containing inhibitors.[3] This interaction leads to significant inhibition of the metabolism of other antiepileptic drugs (AEDs), such as carbamazepine (B1668303) (CBZ) and phenytoin.[4] The inhibition of phenytoin p-hydroxylation by the reduced metabolite is of a "mixed type," with a Ki value of approximately 0.2 µM.[4] This potent enzyme inhibition is a critical factor in drug-drug interactions, as observed in a clinical pilot study where this compound administration markedly increased the plasma levels of co-administered CBZ and phenytoin.[1]

Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro and in vivo pharmacodynamic parameters for this compound and its primary metabolite.

| Parameter | Compound | System/Model | Value | Reference |

| Anticonvulsant Activity | ||||

| Effective Dose Range | This compound | Amygdala Kindling (Rat) | 25 - 50 mg/kg (i.p.) | |

| ED₅₀ (MES Test) | This compound Derivative (5i) | Rat | 11.8 mg/kg (i.p.) | |

| Enzyme Inhibition | ||||

| IC₅₀ (CBZ Epoxidation) | This compound | Rat Liver Microsomes | 0.295 µM | [3] |

| IC₅₀ (Diazepam C₃-Hydroxylation) | This compound | Rat Liver Microsomes | 1.00 µM | [3] |

| IC₅₀ (Diazepam N₁-Dealkylation) | This compound | Rat Liver Microsomes | 0.595 µM | [3] |

| Inhibition Constant (Ki) | This compound Alcohol | Rat Liver Microsomes (Phenytoin Hydroxylation) | ~0.2 µM | [4] |

| Binding Constant (Ks) | This compound | Rat Liver Microsomes (Cytochrome P450) | 7.00 mM | [3] |

Pharmacokinetic Profile and Metabolism

Biotransformation

This compound is rapidly and extensively metabolized in the body. The primary metabolic pathway is the reduction of the ketone group to form its major active metabolite, 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanol, commonly referred to as this compound alcohol or reduced this compound.[2] This metabolite retains significant biological activity, particularly in enzyme inhibition.[4] Pharmacokinetic studies in humans show that only 4-7% of a daily dose is recovered in the urine as this compound alcohol, suggesting that over 90% of the parent drug is cleared via other metabolic pathways, which are yet to be fully elucidated.

Caption: Primary metabolic pathway of this compound to its active alcohol metabolite.

Pharmacokinetic Parameters

This compound exhibits a short half-life, while its alcohol metabolite has a longer duration in circulation. The clearance of the parent drug is high. The following table summarizes the pharmacokinetic parameters observed in patients with epilepsy.

| Parameter | Compound | Dose (Single) | Value (Mean ± SD) | Reference |

| Half-life (t½) | This compound | 100 mg | 1.34 ± 0.48 h | |

| This compound | 300 mg | 1.69 ± 0.91 h | ||

| This compound Alcohol | 100 mg | 2.84 ± 0.72 h | ||

| This compound Alcohol | 300 mg | 4.22 ± 1.09 h | ||

| This compound Alcohol | 600 mg/day (Long-term) | 2.16 ± 0.60 h | ||

| Clearance (CL) | This compound | 100 mg | 43.56 ± 22.11 L/h/kg | |

| This compound | 300 mg | 35.51 ± 28.93 L/h/kg | ||

| Volume of Distribution (Vd) | This compound | 100 mg | 80.78 ± 46.11 L/kg | |

| This compound | 300 mg | 71.01 ± 36.86 L/kg |

Mechanism of Action: Cytochrome P450 Inhibition

The imidazole ring of this compound is the critical pharmacophore responsible for its interaction with the heme iron of cytochrome P450 enzymes. This leads to a potent, mixed-type inhibition of enzymatic activity.[3][4] By inhibiting key CYP isozymes, this compound and its alcohol metabolite slow the clearance of other drugs that are substrates for these enzymes. This elevates the plasma concentration and potential toxicity of co-administered medications, a crucial consideration in clinical settings.

Caption: Inhibition of CYP450 by this compound, blocking metabolism of other drugs.

Key Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures. It evaluates the ability of a compound to prevent seizure spread.

-

Animals: Male CF-1 mice or Sprague-Dawley rats.

-

Apparatus: An electroconvulsive device with corneal electrodes.

-

Procedure:

-

The test compound (this compound) or vehicle is administered to the animals (e.g., via intraperitoneal injection or oral gavage).

-

After a predetermined time for drug absorption (e.g., 30-60 minutes), a local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animal.

-

Corneal electrodes are placed on the eyes, and a suprathreshold electrical stimulus is delivered. For mice, a typical stimulus is 50 mA of a 60 Hz alternating current for 0.2 seconds.[1]

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the tonic hindlimb extension component is considered the endpoint, indicating protection by the drug.[1]

-

The ED₅₀ (the dose protecting 50% of animals) is calculated from the dose-response data.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 3. The anticonvulsant action of this compound on kindled amygdaloid seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Nafimidone: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafimidone, an imidazole (B134444) derivative initially investigated for its anticonvulsant properties, is emerging as a candidate for neuroprotection. This document provides a technical overview of the existing preclinical evidence supporting the neuroprotective potential of this compound and its derivatives. The primary known mechanism of action involves cholinesterase inhibition, with potential contributions from the modulation of GABAergic neurotransmission. Furthermore, based on the broader class of anticonvulsant drugs, hypothesized mechanisms include the attenuation of neuroinflammation and the stabilization of mitochondrial function. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases and acute neuronal injury represent a significant and growing unmet medical need. The search for effective neuroprotective agents has led to the investigation of compounds with diverse primary pharmacological activities. This compound and its analogs, originally developed as anticonvulsants, have demonstrated potential beyond seizure control. Notably, preclinical studies have shown that a derivative of this compound can protect neurons from excitotoxic insults, suggesting a broader therapeutic utility in conditions characterized by neuronal cell death. This document serves as a comprehensive technical resource, consolidating the current understanding of this compound's neuroprotective profile.

Mechanism of Action

The neuroprotective effects of this compound and its derivatives are thought to be multifactorial, stemming from both established and hypothesized mechanisms.

Cholinesterase Inhibition

A key identified mechanism of action for this compound derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of acetylcholine, these compounds can enhance cholinergic neurotransmission, a pathway known to be crucial for cognitive function and implicated in neuroprotection.

Modulation of GABAergic Neurotransmission

Some derivatives of this compound have been found to possess an affinity for the benzodiazepine (B76468) binding site of the GABAA receptor.[1] This interaction would enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This is a well-established mechanism for controlling seizures and is also relevant to neuroprotection by mitigating the damaging effects of excessive glutamate-induced excitotoxicity.

Hypothesized Anti-Inflammatory and Microglial Modulation

While direct evidence for this compound is not yet available, many anticonvulsant drugs exert neuroprotective effects by modulating neuroinflammation. This is often achieved by influencing the activity of microglia, the resident immune cells of the central nervous system. It is hypothesized that this compound may similarly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby creating a more favorable environment for neuronal survival.

Potential for Mitochondrial Stabilization

Mitochondrial dysfunction is a central feature of many neurodegenerative conditions. Some anticonvulsants are known to confer neuroprotection by stabilizing mitochondrial function and reducing oxidative stress. It is plausible that this compound could share this mechanism, although further investigation is required to confirm this.

Preclinical Data

The primary evidence for the neuroprotective effects of the this compound class of compounds comes from in vitro studies.

Neuroprotection in Hippocampal Slice Cultures

A study investigating alcohol ester derivatives of this compound identified compound 5k as being neuroprotective against kainic acid-induced neuron death in a hippocampal slice culture assay.[2] Kainic acid is a potent agonist of glutamate (B1630785) receptors, and its application to neuronal cultures is a widely used model of excitotoxicity, a common pathway of cell death in various neurological disorders.

Quantitative Data on this compound and its Derivatives

While direct quantitative data on the neuroprotective efficacy of this compound is limited, the following tables summarize the available data on the anticonvulsant and metabolic inhibition properties of this compound and its derivatives.

Table 1: Anticonvulsant Activity of this compound Derivatives in Rats (MES Test, intraperitoneal administration) [1]

| Compound | ED50 (mg/kg) |

| 5b | 16.0 |

| 5c | 15.8 |

| 5i | 11.8 |

Table 2: Inhibition of Microsomal Metabolism by this compound and its Metabolite [3]

| Compound | Metabolic Reaction | Ki (µM) |

| Reduced this compound | Phenytoin p-hydroxylation | ~0.2 |

Experimental Protocols

The following section details a representative protocol for the hippocampal slice culture neuroprotection assay, a key method used to evaluate the neuroprotective effects of compounds like the this compound derivative 5k .

Hippocampal Slice Culture Neuroprotection Assay

Objective: To assess the ability of a test compound to protect hippocampal neurons from an excitotoxic insult (e.g., kainic acid).

Materials:

-

Postnatal day 8-10 rat pups

-

Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)

-

Culture medium (e.g., 50% MEM, 25% Earle's Balanced Salt Solution, 25% horse serum)

-

Slicing apparatus (e.g., McIlwain tissue chopper)

-

Culture inserts (e.g., Millicell-CM)

-

Six-well culture plates

-

Kainic acid solution

-

Test compound (this compound derivative) solution

-

Propidium (B1200493) iodide (PI) solution (for assessing cell death)

-

Fluorescence microscope

Procedure:

-

Slice Preparation:

-

Rat pups are euthanized, and the brains are rapidly removed and placed in ice-cold dissection medium.

-

The hippocampi are dissected out and sliced into 350-400 µm thick sections using a tissue chopper.

-

Slices are carefully transferred to culture inserts placed in six-well plates containing culture medium.

-

-

Culture Maintenance:

-

Slices are maintained in an incubator at 37°C with 5% CO2.

-

The culture medium is changed every 2-3 days.

-

Slices are cultured for 7-10 days to allow them to recover and form a stable organotypic structure.

-

-

Excitotoxicity and Treatment:

-

On the day of the experiment, the culture medium is replaced with a serum-free medium.

-

Slices are exposed to a neurotoxic concentration of kainic acid (e.g., 10-50 µM) for a defined period (e.g., 24 hours).

-

For the treatment group, the test compound (this compound derivative) is co-incubated with kainic acid at various concentrations.

-

Control groups include slices exposed to vehicle only and slices exposed to kainic acid only.

-

-

Assessment of Neuronal Death:

-

Following the treatment period, the medium is replaced with a medium containing propidium iodide (PI). PI is a fluorescent dye that is excluded by live cells but can enter and stain the nucleus of dead cells.

-

Slices are incubated with PI for a set time (e.g., 30 minutes).

-

The slices are then imaged using a fluorescence microscope.

-

-

Data Analysis:

-

The fluorescence intensity of PI staining is quantified for each slice.

-

The neuroprotective effect of the test compound is determined by comparing the PI fluorescence in the treated group to the kainic acid-only group.

-

Data can be expressed as a percentage of neuroprotection relative to the control and kainic acid-treated groups.

-

Visualizations

Proposed Neuroprotective Mechanisms of this compound

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Workflow for Hippocampal Slice Culture Neuroprotection Assay

Caption: Workflow for assessing neuroprotection in hippocampal slices.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives warrant further investigation as potential neuroprotective agents. The confirmed activity of a this compound derivative in a model of excitotoxicity, coupled with its known mechanism of cholinesterase inhibition, provides a strong rationale for continued research.

Future studies should focus on:

-

Quantitative assessment of neuroprotection: Dose-response studies are needed to determine the potency (EC50) of this compound and its most promising derivatives in various neuroprotection assays.

-

Elucidation of signaling pathways: Research is required to confirm the hypothesized anti-inflammatory and mitochondrial-stabilizing effects of this compound. This could involve co-culture studies with microglia, cytokine profiling, and assays of mitochondrial function.

-

In vivo efficacy: The neuroprotective effects of this compound should be evaluated in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and acute neuronal injury (e.g., stroke).

-

Safety and toxicology: A comprehensive toxicological profile of the most promising neuroprotective derivatives is essential for any potential clinical development.

References

- 1. Mitochondria and oxidative stress in epilepsy: advances in antioxidant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglial activation is inhibited by selective anti-seizure medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidants Targeting Mitochondrial Oxidative Stress: Promising Neuroprotectants for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Nafimidone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Nafimidone, an anticonvulsant agent. The synthesis is a two-step process commencing with the bromination of 2'-acetylnaphthalene, followed by the alkylation of imidazole (B134444).

Data Presentation

| Step | Reaction | Reactants | Product | Solvent | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| 1 | Bromination | 2'-Acetylnaphthalene, Bromine | 2-Bromo-1-(2-naphthyl)ethanone | Chloroform (B151607), Ether | 85 | Not Specified | 79-81 | Walker et al., 1981 |

| 2 | Imidazole Alkylation | 2-Bromo-1-(2-naphthyl)ethanone, Imidazole | 1-(2-Naphthoylmethyl)imidazole (this compound) | Not Specified | 87 | Not Specified | 129-131 | Walker et al., 1981 |

| 3 | Salt Formation | 1-(2-Naphthoylmethyl)imidazole | 1-(2-Naphthoylmethyl)imidazole hydrochloride (this compound HCl) | Ether | Quantitative | Not Specified | 243-245 | Walker et al., 1981 |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2-naphthyl)ethanone

This procedure outlines the synthesis of the key intermediate, 2-bromo-1-(2-naphthyl)ethanone, from 2'-acetylnaphthalene.

Materials:

-

2'-Acetylnaphthalene

-

Bromine

-

Chloroform

-

Ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

A solution of 2'-acetylnaphthalene in a mixture of ether and chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

A solution of bromine in chloroform is added dropwise to the cooled solution of 2'-acetylnaphthalene with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure the reaction goes to completion.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by recrystallization from ether to yield 2-bromo-1-(2-naphthyl)ethanone as a solid.

Step 2: Synthesis of 1-(2-Naphthoylmethyl)imidazole (this compound)

This protocol details the alkylation of imidazole with the previously synthesized 2-bromo-1-(2-naphthyl)ethanone to produce this compound.

Materials:

-

2-Bromo-1-(2-naphthyl)ethanone

-

Imidazole

-

Suitable solvent (e.g., acetonitrile, DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle/oil bath

-

Filtration apparatus

Procedure:

-

A solution of 2-bromo-1-(2-naphthyl)ethanone in a suitable solvent is prepared in a round-bottom flask.

-

Imidazole is added to the solution, and the mixture is stirred at room temperature or heated to facilitate the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude this compound is washed with a cold solvent to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization if necessary.

Step 3: Preparation of 1-(2-Naphthoylmethyl)imidazole hydrochloride (this compound Hydrochloride)

This final step describes the conversion of the free base this compound to its hydrochloride salt for improved stability and solubility.

Materials:

-

1-(2-Naphthoylmethyl)imidazole (this compound)

-

Ethereal hydrogen chloride (HCl in diethyl ether)

-

Diethyl ether

-

Beaker

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

This compound free base is dissolved in diethyl ether.

-

Ethereal hydrogen chloride is added dropwise to the stirred solution until precipitation of the hydrochloride salt is complete.

-

The white precipitate of this compound hydrochloride is collected by filtration.

-

The product is washed with fresh diethyl ether and dried under vacuum.

Mandatory Visualization

Caption: Workflow for the two-step synthesis of this compound hydrochloride.

Application Note: Quantification of Nafimidone using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nafimidone, an anticonvulsant agent. The described method is stability-indicating, capable of separating this compound from its degradation products, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis.

Introduction

This compound is an imidazole (B134444) derivative with demonstrated anticonvulsant properties. Accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for a stability-indicating HPLC method for this compound quantification. The method utilizes a reversed-phase column with ion-pair chromatography to achieve optimal separation.

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters have been established based on published methodologies for this compound and similar compounds, ensuring good resolution and peak shape.[1]

Table 1: HPLC Parameters for this compound Quantification

| Parameter | Specification |

| Column | C8 or C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (e.g., 35:65 v/v) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 220 nm |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Run Time | Approximately 10 minutes |

Experimental Protocol

This section provides a detailed, step-by-step protocol for the quantification of this compound using the HPLC method described above.

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Tetrabutylammonium phosphate (ion-pairing agent, HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

-

Water (HPLC grade, filtered and degassed)

-

Sample diluent: Mobile phase or a mixture of acetonitrile and water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or gradient pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Preparation of Solutions

3.1. Phosphate Buffer Preparation (0.05 M, pH 3.0)

-

Weigh and dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.05 M solution.

-

Adjust the pH of the solution to 3.0 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas using sonication.

3.2. Mobile Phase Preparation

-

Prepare the mobile phase by mixing acetonitrile and the prepared phosphate buffer in the desired ratio (e.g., 35:65 v/v).

-

Add the ion-pairing agent, tetrabutylammonium phosphate, to the mobile phase at a suitable concentration (e.g., 5 mM).

-

Degas the mobile phase thoroughly before use.

3.3. Standard Stock Solution Preparation (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in the sample diluent and make up to the mark.

-

This will give a standard stock solution of 100 µg/mL.

3.4. Preparation of Working Standard Solutions and Calibration Curve

-

Prepare a series of working standard solutions by serially diluting the standard stock solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

-

These solutions will be used to construct a calibration curve.

Sample Preparation

4.1. For Bulk Drug/Pharmaceutical Formulation

-

Accurately weigh a quantity of the powdered tablets or bulk drug equivalent to 10 mg of this compound.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of sample diluent and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.2. For Plasma Samples

A method for the simultaneous determination of this compound and its major metabolite in plasma has been developed.[2] A protein precipitation or liquid-liquid extraction procedure is typically required for plasma samples.

-

To a 1 mL aliquot of plasma, add an internal standard and a protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.

Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the blank (diluent), followed by the working standard solutions and the sample solutions.

-

Record the chromatograms and the peak areas for this compound.

Data Analysis

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-